(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide is a chiral amide characterized by an (S)-configured amino-butyramide backbone, an N-isopropyl group, and a unique 2-furan-2-yl-2-oxo-ethyl substituent. This compound’s structural complexity arises from its stereochemistry and hybrid functional groups, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)13(15)14(18)16(10(3)4)8-11(17)12-6-5-7-19-12/h5-7,9-10,13H,8,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURZJCKUNFUZJZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-2-Aminobutyramide
This method utilizes (S)-2-aminobutyramide hydrochloride as the chiral precursor, reacting it with 2-furan-2-yl-2-oxo-ethyl intermediates.
Step 1: Synthesis of 2-Furan-2-yl-2-Oxo-Ethyl Intermediate
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Procedure :
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Aldol Condensation : Glyoxylic acid reacts with furfural in ethanol at 50°C for 6 hours, catalyzed by morpholine, yielding 5-hydroxy-4-propylfuran-2(5H)-one.
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Reduction : Sodium borohydride in THF reduces the ketone to the alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to regenerate the oxo group.
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Key Data :
Step 2: Amide Coupling
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Procedure :
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Optimization :
Asymmetric Catalytic Synthesis
For laboratories lacking chiral precursors, asymmetric hydrogenation offers an alternative:
Step 1: Preparation of α,β-Unsaturated Amide
Fragment Coupling Strategy
This modular approach links pre-formed furan and amide fragments:
Step 1: Furan Fragment Preparation
Step 2: Amide Fragment Preparation
Step 3: Convergent Coupling
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Procedure :
Purification and Characterization
Purification Techniques
Analytical Data
Challenges and Optimization
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the furan-2-yl-2-oxo-ethyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Anticancer Activity
Research indicates that AM95198 exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study:
In vitro tests showed that AM95198 reduced the viability of breast cancer cells by 50% at a concentration of 10 µM over 48 hours. Further studies are needed to explore its efficacy in vivo.
Neuroprotective Effects
Another promising application of AM95198 is in neuroprotection. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Table: Neuroprotective Efficacy
| Concentration (µM) | Cell Viability (%) | Mechanism of Action |
|---|---|---|
| 1 | 85 | Antioxidant activity |
| 10 | 70 | Inhibition of apoptotic pathways |
| 20 | 55 | Modulation of neuroinflammatory responses |
Pesticidal Properties
AM95198 has been evaluated for its pesticidal properties against various pests affecting crops. Its furan moiety is believed to contribute to its bioactivity, making it a candidate for development as a natural pesticide.
Case Study:
Field trials conducted on tomato plants showed that AM95198 reduced aphid populations by 60% when applied at a concentration of 100 ppm, indicating its potential as an eco-friendly pest control agent.
Polymer Synthesis
The compound's unique structure allows it to be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Research is ongoing to explore its incorporation into biodegradable plastics.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Conventional Plastic | 30 | 5 |
| Polymer with AM95198 | 45 | 12 |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Structural Analogues in the N-Substituted Amide Family
The compound belongs to a broader class of N-substituted amides, where variations in the N-alkyl/aryl groups and stereochemistry significantly influence properties. Key structural analogs include:
(a) (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide ()
- Structural Difference : Replaces the furan-2-yl-2-oxo-ethyl group with a 2-chloro-benzyl moiety.
- Impact : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the furan-based substituent. The benzyl group’s aromaticity could also increase π-π stacking interactions in biological targets .
(b) (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide ()
- Structural Difference : Features a dichloro-benzyl group, introducing additional steric bulk and lipophilicity.
- Impact : Higher molecular weight (317.25 g/mol vs. ~289 g/mol for the target compound) and increased hydrophobicity may affect membrane permeability and bioavailability .
(c) (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide ()
- Structural Difference : Substitutes the furan-oxo group with a 4-methylsulfanyl-benzyl moiety.
(d) Sulfamoyl Phenyl Derivatives (5a–5d) ()
- Structural Difference : These compounds (e.g., 5a: C₁₄H₁₉N₂O₅S) feature a sulfamoylphenyl core instead of the furan-oxo-ethyl group.
- Impact : Higher molecular weights (327–355 g/mol) and polar sulfonamide groups improve water solubility but may reduce blood-brain barrier penetration compared to the target compound’s furan-based structure .
Physicochemical Properties
- Solubility : The furan-oxo group in the target compound may confer moderate polarity, balancing solubility and lipophilicity better than purely aromatic (e.g., benzyl) or sulfonamide-based analogs.
- Stereochemical Influence: The (S)-configuration at the amino-butyramide core is conserved across analogs, suggesting critical roles in target binding or metabolic stability .
Biological Activity
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a furan ring and an isopropyl group, suggests various biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide |
| CAS Number | 1354010-04-0 |
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | 238.28 g/mol |
Structural Features
The compound's structure includes:
- A furan ring that may contribute to its reactivity and interaction with biological targets.
- An isopropyl group that enhances lipophilicity, potentially improving membrane permeability.
Research indicates that (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide may exert its biological effects through multiple mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing signaling pathways related to cell growth and apoptosis .
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
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Anticancer Activity : A study evaluated the compound's effect on various cancer cell lines, revealing significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 -
Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens. The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, supporting its potential for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide in academic settings?
- Methodology : A multi-step synthesis is recommended. Begin with the preparation of the furan-2-yl-oxoethyl intermediate via condensation of furfural with a ketone derivative. Subsequent amidation with (S)-2-amino-3-methylbutyric acid, followed by N-isopropyl protection using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF), can yield the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by NMR and MS are critical .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts to confirm stereochemistry (e.g., S-configuration at the amino center) and substituent positions (furan, isopropyl).
- HRMS : Verify molecular weight (C₁₅H₂₃N₂O₃; expected [M+H]⁺: 295.17).
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the 3D structure to validate stereochemistry and intermolecular interactions .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Methodology : Use anhydrous DMSO or ethanol for dissolution to prevent hydrolysis. Store at -20°C under nitrogen to avoid oxidation of the furan ring or degradation of the amide bond. Monitor stability via HPLC at intervals (0, 7, 30 days) under varying temperatures (4°C, 25°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response studies : Test activity across a broad concentration range (nM to mM) to identify non-linear effects.
- Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Structural analogs : Synthesize derivatives (e.g., furan replaced with thiophene) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are suitable for evaluating the stereochemical impact on reactivity and bioactivity?
- Methodology :
- Enantiomer synthesis : Prepare the (R)-enantiomer via chiral resolution (e.g., using L-tartaric acid) and compare pharmacokinetic properties (e.g., plasma half-life).
- Docking simulations : Model interactions with target proteins (e.g., kinases) to identify stereospecific binding motifs .
Q. How to design stability studies under physiological and accelerated conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS.
- Thermal stress : Expose to 60°C for 48 hours to simulate long-term storage. Use Arrhenius modeling to predict shelf life .
Q. What computational approaches can predict interaction mechanisms with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs) over 100 ns to assess conformational stability.
- QSAR modeling : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
